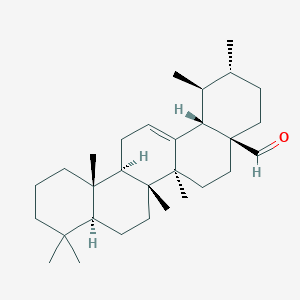
(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde is a pentacyclic triterpenoid compound with the molecular formula C30H48O. It is a naturally occurring compound found in various plants and has been studied for its potential therapeutic properties. The compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde typically involves the extraction of its precursor, ursolic acid, from plant sources such as Ocimum sanctum. The synthetic route includes the oxidation of ursolic acid to form this compound. This process often involves the use of oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound is generally achieved through large-scale extraction from plant materials followed by chemical modification. The extraction process involves solvent extraction techniques using solvents like methanol or ethanol. The extracted ursolic acid is then subjected to oxidation reactions to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of ursolic acid to this compound.
Reduction: Reduction of this compound to its corresponding alcohol.
Substitution: Introduction of functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, chloroform.
Major Products Formed
Oxidation: this compound.
Reduction: Urs-12-en-28-ol.
Substitution: Various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde involves its interaction with various molecular targets and pathways. It modulates signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound has been shown to inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, it induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
Comparación Con Compuestos Similares
Similar Compounds
Ursolic Acid: A precursor to (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde with similar biological activities.
Betulinic Acid: Another pentacyclic triterpenoid with anticancer properties.
Oleanolic Acid: Structurally similar with anti-inflammatory and hepatoprotective effects.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its ability to undergo various chemical modifications also makes it a versatile compound for the synthesis of novel derivatives with enhanced biological activities .
Propiedades
Número CAS |
13250-38-9 |
|---|---|
Fórmula molecular |
C30H48O |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O/c1-20-11-16-30(19-31)18-17-28(6)22(25(30)21(20)2)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h9,19-21,23-25H,8,10-18H2,1-7H3/t20-,21+,23+,24-,25+,27+,28-,29-,30-/m1/s1 |
Clave InChI |
YJVXDRHQRLHFGY-PQSOHBQGSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)C=O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O |
Sinónimos |
Urs-12-en-28-al |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















